molecular formula C9H12ClNO2 B1367784 (3-Chloro-4,5-dimethoxyphenyl)methanamine CAS No. 893725-10-5

(3-Chloro-4,5-dimethoxyphenyl)methanamine

Cat. No.: B1367784
CAS No.: 893725-10-5
M. Wt: 201.65 g/mol
InChI Key: IKJBHLQFXPEZOC-UHFFFAOYSA-N
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Description

(3-Chloro-4,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with chlorine and methoxy groups at the 3, 4, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the chlorine atom.

    3-Chloro-4,5-dimethoxybenzaldehyde: Precursor in the synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine.

    3,4,5-Trimethoxyphenethylamine: Contains an additional methoxy group.

Uniqueness: this compound is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBHLQFXPEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586230
Record name 1-(3-Chloro-4,5-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893725-10-5
Record name 1-(3-Chloro-4,5-dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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